Home > Products > Screening Compounds P137348 > Fostamatinib disodium
Fostamatinib disodium - 1025687-58-4

Fostamatinib disodium

Catalog Number: EVT-253065
CAS Number: 1025687-58-4
Molecular Formula: C23H24FN6Na2O9P
Molecular Weight: 624.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fostamatinib disodium is an orally bioavailable prodrug of R406, a potent and relatively selective small-molecule inhibitor of spleen tyrosine kinase (Syk). [] This classification positions it as a key tool in investigating Syk's role in various cellular processes. Fostamatinib disodium's ability to inhibit Syk makes it a valuable tool for investigating the role of this kinase in a variety of cellular processes. [] Research applications focus on its use as a probe to understand Syk's involvement in signaling pathways relevant to immune responses, inflammation, and cancer. [, , , , ]

Future Directions
  • Combination Therapies: Exploring its potential synergy with existing therapies for various diseases, such as chemotherapy in B-cell malignancies or other immunomodulatory agents in autoimmune disorders. [, ]

R406

Compound Description: R406 is a potent and selective small molecule inhibitor of spleen tyrosine kinase (Syk) []. It is the active metabolite of fostamatinib disodium, rapidly converted in vivo upon oral administration of the prodrug [, ]. R406 exhibits activity in numerous cell types in vitro and efficacy in a remarkable range of animal models in vivo [].

PRT060318

Compound Description: PRT060318 is a highly potent and selective small molecule inhibitor of Syk []. It demonstrates a higher selectivity for Syk compared to fostamatinib disodium [].

R835

Compound Description: R835 is an orally available, potent, and selective inhibitor of interleukin receptor associated kinase (IRAK) 1 and IRAK4 []. It demonstrates preclinical activity in blocking inflammatory cytokine production in response to toll-like receptor (TLR) and IL-1R family signaling [].

MI-2

Compound Description: MI-2 is a structurally novel small molecule inhibitor of MALT1, acting through covalent modification of the catalytic center []. It has demonstrated efficacy in inhibiting the growth of activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) [].

Thioridazine

Compound Description: Thioridazine is a phenothiazine derivative with historical use as an antipsychotic and sedative drug []. Recent studies have identified it as a reversible, allosteric inhibitor of MALT1 [].

Mepazine

Compound Description: Mepazine, similar to thioridazine, is a phenothiazine derivative with antipsychotic properties []. It functions as a reversible, allosteric inhibitor of MALT1 [].

Promazine

Compound Description: Promazine, belonging to the phenothiazine class, is recognized for its antipsychotic effects []. It acts as a reversible, allosteric inhibitor of MALT1 [].

Synthesis Analysis

The synthesis of fostamatinib disodium involves several steps, utilizing various chemical precursors. The compound is designed as a phosphate prodrug, which undergoes enzymatic cleavage in the intestine to release R406. The synthesis process typically includes:

  • Starting Materials: The synthesis begins with specific phosphate derivatives and other organic compounds that are reacted under controlled conditions.
  • Reaction Conditions: Temperature, pH, and reaction time are carefully monitored to optimize yield and purity.
  • Purification Techniques: After synthesis, fostamatinib disodium undergoes purification processes such as crystallization or chromatography to remove impurities and ensure the final product meets pharmaceutical standards .
Molecular Structure Analysis

Fostamatinib disodium has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The chemical formula for fostamatinib disodium is C22H23FN6O5P, and its molecular weight is approximately 470.5 g/mol. The structure features:

  • Phosphate Group: Essential for its prodrug activity.
  • Aromatic Rings: Contributing to the compound's interaction with biological targets.
  • Fluorine Atom: Enhancing metabolic stability and activity .

The three-dimensional conformation of the molecule plays a significant role in its binding affinity to spleen tyrosine kinase.

Chemical Reactions Analysis

Fostamatinib disodium undergoes several key chemical reactions during its metabolism:

  • Hydrolysis: Upon oral administration, the phosphate group is hydrolyzed by intestinal alkaline phosphatase, releasing R406.
  • Metabolic Pathways: R406 is primarily metabolized in the liver via cytochrome P450 enzymes (specifically CYP3A4) and uridine diphosphate-glucuronosyltransferase 1A9. This metabolic pathway contributes to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion .
  • Excretion: The majority of R406 is excreted via feces after undergoing anaerobic modification by gut microbiota .
Mechanism of Action

The mechanism of action of fostamatinib disodium centers on its inhibition of spleen tyrosine kinase. This enzyme plays a critical role in various signaling pathways related to immune cell activation and inflammatory responses. By inhibiting spleen tyrosine kinase:

  • Reduction of Cytokine Production: Fostamatinib disodium decreases the expression of pro-inflammatory cytokines, which can be beneficial in conditions characterized by excessive inflammation.
  • Modulation of Immune Responses: The drug alters immune cell signaling pathways, potentially leading to reduced platelet clearance in chronic immune thrombocytopenia .

Data from clinical studies indicate that effective concentrations of R406 can be achieved with appropriate dosing regimens, allowing for therapeutic effects with manageable safety profiles.

Physical and Chemical Properties Analysis

Fostamatinib disodium exhibits several notable physical and chemical properties:

  • Solubility: It has low aqueous solubility but demonstrates adequate bioavailability (approximately 55% after oral administration).
  • Stability: The compound is stable under physiological conditions but requires careful formulation to ensure consistent release of the active metabolite .
  • pH Sensitivity: The solubility and stability can be influenced by pH levels, necessitating consideration during formulation development.
Applications

Fostamatinib disodium has several scientific uses beyond its primary indication for chronic immune thrombocytopenia:

  • Autoimmune Diseases: Research is ongoing into its efficacy for treating other autoimmune conditions due to its immunomodulatory effects.
  • Acute Lung Injury: Recent studies have suggested potential applications in managing acute lung injury associated with viral infections like COVID-19 by reducing mucin levels in lung epithelium .
  • Research Tool: As a spleen tyrosine kinase inhibitor, it serves as a valuable tool for studying immune signaling pathways in various biological contexts.
Mechanistic Basis of Syk Inhibition

Molecular Targeting of Spleen Tyrosine Kinase (Syk) Signaling Pathways

Syk-Dependent Immunoreceptor Activation (FcγR, BCR)

Fostamatinib disodium exerts its therapeutic effects through targeted inhibition of spleen tyrosine kinase (Syk), a cytoplasmic non-receptor protein tyrosine kinase critical in immunoreceptor signaling. Syk is activated downstream of both the B-cell receptor (BCR) and Fc gamma receptors (FcγR). Upon antigen engagement or immune complex formation, immunoreceptor tyrosine-based activation motifs (ITAMs) on associated receptors (e.g., CD79a/b in BCR; FcγRI, IIA, IIIA) are phosphorylated, enabling Syk recruitment via its tandem Src homology 2 (SH2) domains. Activated Syk initiates phosphorylation cascades that drive immune cell activation, proliferation, and survival [1] [5].

In autoimmune contexts such as immune thrombocytopenia (ITP), FcγR-mediated phagocytosis of antibody-coated platelets by macrophages hinges on Syk-dependent signaling. Inhibition blocks phagocytosis and platelet destruction [5] [7]. Similarly, in B-cell malignancies, constitutive BCR signaling sustains tumor survival; Syk inhibition disrupts tonic BCR signals, inducing apoptosis [1] [4].

Intracellular Phosphorylation Cascades in Immune Cell Regulation

Syk activation triggers multifaceted downstream signaling:

  • Phospholipase Cγ (PLCγ) activation: Generates inositol trisphosphate (IP3), mobilizing intracellular calcium and activating protein kinase C (PKC) [1].
  • PI3K/Akt pathway: Promotes cell survival and metabolic reprogramming [1] [8].
  • Mitogen-activated protein kinase (MAPK) cascade: Regulates gene expression and proliferation [1].
  • Vav-GEF/Rac pathway: Modulates cytoskeletal reorganization critical for phagocytosis and cell adhesion [8].

In neutrophils, Syk inhibition suppresses neutrophil extracellular trap (NET) formation by impeding reactive oxygen species (ROS) production and peptidylarginine deiminase 4 (PAD4) activation [8]. This pathway is relevant in thrombo-inflammatory conditions like sickle cell disease, where Syk inhibition reduces neutrophil-platelet aggregates and endothelial damage [8].

Table 1: Key Syk-Dependent Signaling Pathways and Functional Consequences

ImmunoreceptorDownstream PathwayBiological OutcomeTherapeutic Impact
BCRPI3K/Akt → mTORCell survival/proliferationApoptosis in malignant B-cells [1]
FcγRPLCγ → Calcium fluxPhagosome maturationReduced platelet phagocytosis [5]
IntegrinsVav → Rac → Actin remodelingCell adhesion/migrationAttenuated inflammation [8]
FcεRMAPK → NF-κBCytokine production (TNFα, IL-6, IL-8)Anti-inflammatory effects [6]

Prodrug Activation and Metabolite Bioactivity

Enzymatic Conversion of Fostamatinib to R406

Fostamatinib disodium is a phosphate prodrug designed for oral bioavailability. In the intestinal lumen, alkaline phosphatase (ALP) hydrolyzes its phosphate group, releasing the active metabolite R406 (tamatinib) [6]. R406 is absorbed systemically, with peak plasma concentrations achieved within 2–4 hours. Key pharmacokinetic properties include:

  • Bioavailability: ~55% for R406 [6].
  • Protein binding: Extensive (98%), primarily to albumin [6].
  • Metabolism: Hepatic via cytochrome P450 3A4 (CYP3A4) oxidation and UDP-glucuronosyltransferase 1A9 (UGT1A9)-mediated glucuronidation [2] [6].
  • Elimination: Primarily fecal (80%), with minor renal excretion (20%) [6].

R406 is the sole therapeutically relevant moiety, with fostamatinib serving as a delivery vehicle to overcome R406’s poor solubility [6] [8].

Kinase Selectivity Profiling: Syk vs. Off-Target Inhibition (Flt3, Lyn)

R406 is a potent ATP-competitive Syk inhibitor (Ki = 30 nM; IC₅₀ = 41 nM) but exhibits moderate selectivity. Kinase profiling reveals interactions with:

  • Primary target: Syk (100% activity inhibition at therapeutic concentrations) [1] [6].
  • Off-target kinases:
  • Flt3 (IC₅₀ = 126 nM): Inhibition may contribute to cytopenias via hematopoietic suppression [1] [6].
  • Lyn (IC₅₀ = 63 nM): Modulates BCR signaling feedback but may amplify inhibitory effects [1].
  • JAK family: Weak inhibition observed at supra-therapeutic levels [6].
  • Non-kinase targets:
  • Adenosine A3 receptor antagonism (potential vasoactive effects) [6].
  • Inhibition of equilibrative nucleoside transporter 1 (ENT1) and breast cancer resistance protein (BCRP) [2] [6].

Table 2: Selectivity Profile of R406 Against Key Kinases

Kinase TargetIC₅₀ (nM)Functional RoleClinical Relevance of Inhibition
Syk41Immunoreceptor signal transductionPrimary therapeutic activity [1]
Flt3126Hematopoietic progenitor differentiationRisk of neutropenia/thrombocytopenia [1]
Lyn63BCR feedback regulationEnhanced Syk inhibition [1]
JAK2280Cytokine receptor signalingLimited impact at therapeutic doses [6]
VEGFR290AngiogenesisHypertension risk [6]

The off-target inhibition of vascular endothelial growth factor receptor 2 (VEGFR2; IC₅₀ = 90 nM) underlies hypertension adverse effects, while Flt3 inhibition may contribute to observed cytopenias [1] [6]. Despite this, R406’s efficacy in ITP and autoimmune conditions is attributed dominantly to Syk blockade, as confirmed by in vitro macrophage phagocytosis assays where R406 replicates fostamatinib’s effects [5] [7].

Properties

CAS Number

1025687-58-4

Product Name

Fostamatinib Disodium

IUPAC Name

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate

Molecular Formula

C23H24FN6Na2O9P

Molecular Weight

624.4 g/mol

InChI

InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2

InChI Key

HSYBQXDGYCYSGA-UHFFFAOYSA-L

SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+]

Synonyms

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.